N-{3-[(3,4-dimethoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-(3-{(3,4-dimethoxyphenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the dimethoxyphenyl and hydroxyquinazoline moieties contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{(3,4-dimethoxyphenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine, such as N-methylpropylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{(3,4-dimethoxyphenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the dimethoxyphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thiols, amines, Lewis acids
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of thioethers or amines
Scientific Research Applications
N-(3-{(3,4-dimethoxyphenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-{(3,4-dimethoxyphenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3,5-dimethoxyphenyl)carbonyl]amino}propyl)-4-hydroxyquinazoline-2-carboxamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
Uniqueness
N-(3-{(3,4-dimethoxyphenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dimethoxyphenyl and hydroxyquinazoline moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1119416-58-8 |
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Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxybenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C22H24N4O5/c1-26(22(29)14-9-10-17(30-2)18(13-14)31-3)12-6-11-23-21(28)19-24-16-8-5-4-7-15(16)20(27)25-19/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,23,28)(H,24,25,27) |
InChI Key |
NTGFUIFHQPARKH-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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